REACTION_SMILES
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[Br:13][N:14]1[C:15](=[O:16])[CH2:17][CH2:18][C:19]1=[O:20].[C:21]([O:22][O:23][C:24](=[O:25])[c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)(=[O:32])[c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[CH3:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[c:8]([CH3:12])[cH:9][cH:10][cH:11]1.[Cl:39][C:40]([Cl:41])([Cl:42])[Cl:43]>>[CH2:1]([c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[c:8]([CH3:12])[cH:9][cH:10][cH:11]1)[Br:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(C)cccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C)cccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |